molecular formula C12H11ClN2O2S B2496356 4-(3-chlorothiophene-2-carbonyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide CAS No. 477852-68-9

4-(3-chlorothiophene-2-carbonyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide

Cat. No. B2496356
CAS RN: 477852-68-9
M. Wt: 282.74
InChI Key: QTIIXPDBPRDPCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves polycondensation reactions, aromatic nucleophilic substitution, or condensation reactions with specific reagents to introduce functional groups and build the molecular framework. For instance, polyamides have been synthesized through direct polycondensation of specific monomers in a medium consisting of N-methyl-2-pyrrolidone, triphenyl phosphite, calcium chloride, and pyridine, producing high-yield polymers with inherent viscosities between 0.32–0.72 dL/g (Faghihi & Mozaffari, 2008).

Molecular Structure Analysis

The molecular structure of similar compounds reveals interactions such as intermolecular hydrogen bonds that link molecules into specific arrangements, such as centrosymmetric dimers, demonstrating the importance of functional groups in determining molecular geometry and interaction patterns (Linden, Wright, & König, 1995).

Chemical Reactions and Properties

Compounds of this class react with various agents to form new derivatives, displaying a range of chemical behaviors. For example, 3-Chloro-1-benzothiophene-2-carbonylchloride reacts with anthranilic acid in pyridine to yield specific quinazolinones derivatives, showcasing its reactivity towards nitrogen nucleophiles (Naganagowda & Petsom, 2011).

Physical Properties Analysis

The solubility and thermal properties are crucial physical properties. Polymers derived from related compounds are often soluble at room temperature in polar solvents like N,N-dimethyl acetamide and exhibit significant thermal stability, with some polymers showing high glass transition temperatures and stability under thermal gravimetric analysis (Hsiao, Yang, & Chen, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity with various chemical reagents and participation in the formation of complex molecules, underscore the versatility of compounds within this class. The detailed analysis through experimental and theoretical studies, including density functional theory (DFT) and atoms in molecules (AIM) theory, provides insights into the molecule's behavior, interaction energies, and the nature of bonding (Singh et al., 2013).

Scientific Research Applications

Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Research

A study on ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate revealed the crystal structure and highlighted the importance of intramolecular hydrogen bonding in stabilizing the molecule's structure. This compound showcases the interaction between different ring systems and the role of hydrogen bonds in determining the molecular conformation, which is critical for understanding the chemical behavior and potential applications of similar compounds (Mukhtar et al., 2012).

Pyrrole Derivatives Synthesis and Characterization

Another study focused on the synthesis and characterization of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, providing insights into the synthesis of acid hydrazide-hydrazones from carboxaldehydes of pyrrole. This research underscores the versatility of pyrrole derivatives in synthesizing compounds with potential applications in various fields, including pharmaceuticals (Singh et al., 2013).

Polyamides with Pyridyl Moieties

Research into new polyamides based on 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines highlights the synthesis and characterization of polymers with specific functional groups in the main chain. These studies are essential for developing new materials with tailored properties for applications in nanotechnology, electronics, and materials science (Faghihi & Mozaffari, 2008).

Antibiotic and Antibacterial Drug Synthesis

Research on the synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide demonstrates the compound's potential as a precursor for new antibiotic and antibacterial drugs. This work illustrates the ongoing efforts to create novel pharmaceuticals to combat resistant bacterial strains, underscoring the relevance of such compounds in medicinal chemistry (Ahmed, 2007).

properties

IUPAC Name

4-(3-chlorothiophene-2-carbonyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-15(2)12(17)9-5-7(6-14-9)10(16)11-8(13)3-4-18-11/h3-6,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIIXPDBPRDPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chlorothiophene-2-carbonyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide

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